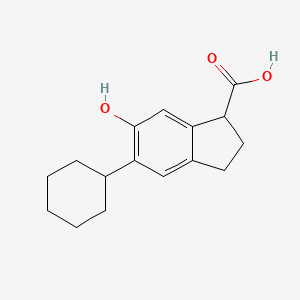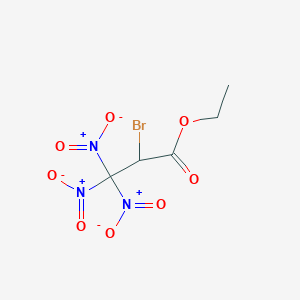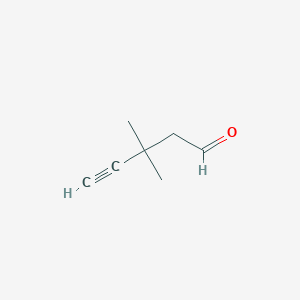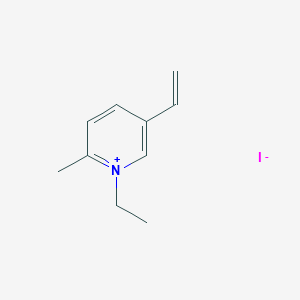
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of an ethenyl group, an ethyl group, and a methyl group attached to the pyridinium ring, with iodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide typically involves the quaternization of 5-ethenyl-1-ethyl-2-methylpyridine with an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or acetone under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of pyridinium salts with different counterions.
Aplicaciones Científicas De Investigación
5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of ionic liquids and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide involves its interaction with biological molecules through ionic and covalent bonding. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its molecular targets include nucleic acids and proteins, leading to cell death in microbial and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-2-methylpyridine: A precursor in the synthesis of 5-Ethenyl-1-ethyl-2-methylpyridin-1-ium iodide.
2-Methyl-5-ethylpyridine: Another isomer with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable ionic complexes makes it particularly valuable in various applications, from catalysis to drug delivery .
Propiedades
Número CAS |
25591-70-2 |
|---|---|
Fórmula molecular |
C10H14IN |
Peso molecular |
275.13 g/mol |
Nombre IUPAC |
5-ethenyl-1-ethyl-2-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H14N.HI/c1-4-10-7-6-9(3)11(5-2)8-10;/h4,6-8H,1,5H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
BZIDMARBVAIDHQ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C=CC(=C1)C=C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




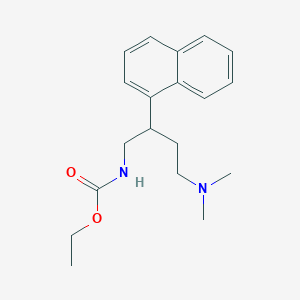

![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)


![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
